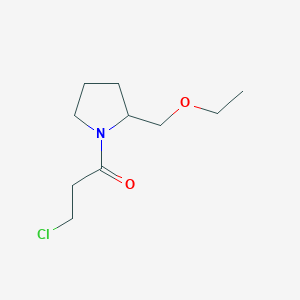

3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Descripción general

Descripción

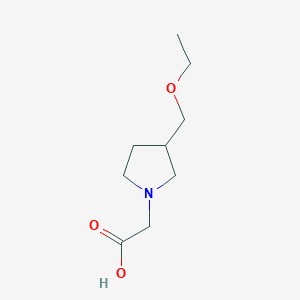

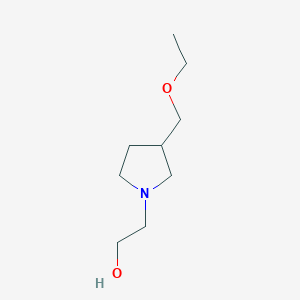

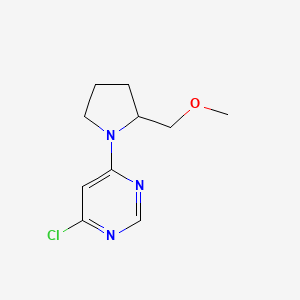

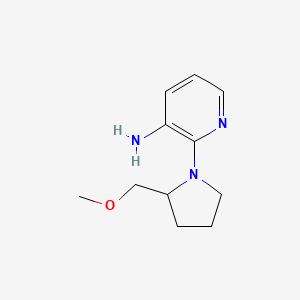

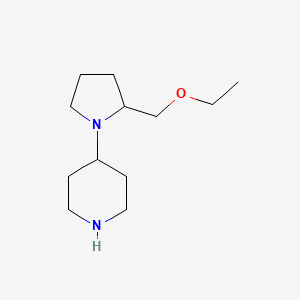

3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C10H18ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for 3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of 3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Aplicaciones Científicas De Investigación

Synthesis of Pyrrolidine Derivatives

- Synthesis of Agrochemicals and Medicinal Compounds : The reaction of N-substituted 4-methyl-2-pyrrolidinones, carrying chlorine atoms, with alkaline methoxide yields 5-methoxylated 3-pyrrolin-2-ones. These products are valuable for developing agrochemicals and medicinal compounds, demonstrating the compound's utility as a precursor in synthetic organic chemistry (Ghelfi et al., 2003).

Pharmacological Applications

- Antiarrhythmic and Antihypertensive Effects : A study reported the synthesis and testing of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their electrocardiographic, antiarrhythmic, and antihypertensive activities. Compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety showed strong antiarrhythmic and antihypertensive activities, indicating potential for therapeutic applications (Malawska et al., 2002).

Chemical Identification and Derivatization

- Identification and Derivatization of Cathinones : The study focused on identifying novel hydrochloride salts of cathinones and exploring their properties through various spectroscopic techniques. This research underscores the importance of derivatives in forensic science, offering methods for substance identification and analysis (Nycz et al., 2016).

Material Science

- Electrochemical Synthesis and Applications : The electrochemical synthesis of N-linked polybispyrroles, based on derivatives, was investigated for their electrochromic and ion receptor properties. This research demonstrates the material science applications of such derivatives, especially in developing smart materials and sensors (Mert et al., 2013).

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The pyrrolidine ring is often involved in interactions with biological targets, contributing to the compound’s pharmacological activity .

Mode of Action

The exact mode of action would depend on the specific biological target of the compound. Generally, the compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a variety of biological processes .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic effect. The presence of the ethoxymethyl and chloropropanone groups in the compound might influence these properties, but specific details would require experimental data .

Result of Action

The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and gene expression to direct effects on cellular structures .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by its storage conditions, while its efficacy could be influenced by the presence of other drugs or substances in the body .

Propiedades

IUPAC Name |

3-chloro-1-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-2-14-8-9-4-3-7-12(9)10(13)5-6-11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTHRMFPDKSPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

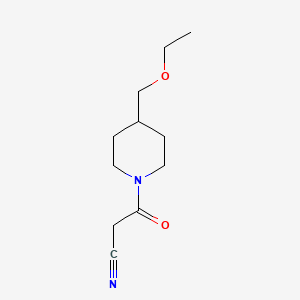

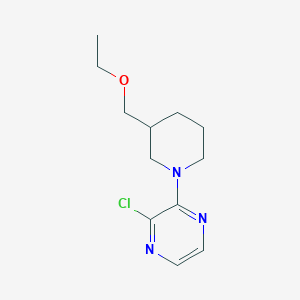

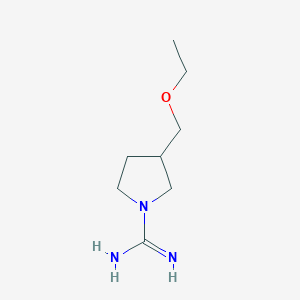

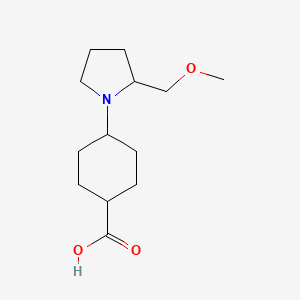

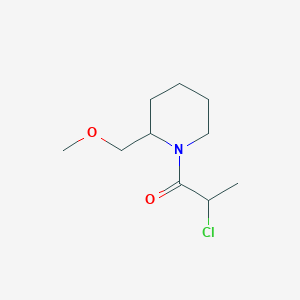

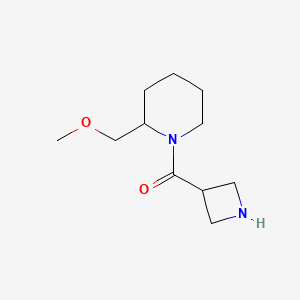

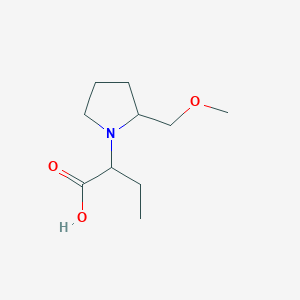

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.